Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)-
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Overview
Description
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)-, also known as bis[O,O-di(2-ethylhexyl)thiophosphonyl]disulfide, is a chemical compound with the molecular formula C32H68O4P2S4 and a molecular weight of 707.08 g/mol . It is a member of the dithiophosphates family, which are known for their diverse applications in various fields .
Preparation Methods
The synthesis of disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- typically involves the reaction of O,O-di(2-ethylhexyl)thiophosphoric acid with sulfur dichloride (S2Cl2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- undergoes various chemical reactions, including:
Scientific Research Applications
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- involves its interaction with thiol groups in proteins and other biomolecules . It can form disulfide bonds with cysteine residues, leading to changes in protein structure and function . This interaction can affect various molecular pathways, including redox signaling and enzyme activity .
Comparison with Similar Compounds
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- can be compared with other dithiophosphates such as:
O,O-diisopropyl hydrogen dithiophosphate: Known for its use as a pesticide.
O,O-diethyl hydrogen phosphorodithioate: Commonly used as a lubricant additive.
O,O-bis(2-ethylhexyl) hydrogen dithiophosphate: Similar in structure but differs in its specific applications and reactivity.
The uniqueness of disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- lies in its specific molecular structure, which imparts distinct chemical properties and applications .
Properties
CAS No. |
71426-89-6 |
---|---|
Molecular Formula |
C32H68O4P2S4 |
Molecular Weight |
707.1 g/mol |
IUPAC Name |
[bis[(2R)-2-ethylhexoxy]phosphinothioyldisulfanyl]-bis[(2R)-2-ethylhexoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C32H68O4P2S4/c1-9-17-21-29(13-5)25-33-37(39,34-26-30(14-6)22-18-10-2)41-42-38(40,35-27-31(15-7)23-19-11-3)36-28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3/t29-,30-,31-,32-/m1/s1 |
InChI Key |
QYLZMVVJIYDVGG-SEVDZJIVSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)COP(=S)(OC[C@H](CC)CCCC)SSP(=S)(OC[C@H](CC)CCCC)OC[C@H](CC)CCCC |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SSP(=S)(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
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